molecular formula C15H19ClO3 B046939 Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate CAS No. 122115-52-0

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate

Cat. No. B046939
M. Wt: 282.76 g/mol
InChI Key: LOYUVAMHOITAML-UHFFFAOYSA-N
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Description

"Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate" is a chemical compound with applications in various fields of chemistry and pharmacology. While specific details on this exact compound are scarce, related compounds have been extensively studied for their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

  • Ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin and a related compound, is synthesized through a multi-step process involving esterification, cyclization, and oxidation, yielding a higher total yield of the final product (Chen Xin-zhi, 2006).

Molecular Structure Analysis

  • Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound similar to Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate, crystallizes in a specific space group, with defined lattice constants. It exists in the solid state as an enamine tautomer, characterized by specific C=C and C–N bond distances (James E. Johnson et al., 2006).

Chemical Reactions and Properties

  • The synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves reactions like Knoevenagel condensation, indicating potential chemical reactivity patterns that might be relevant for Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate (D. Achutha et al., 2017).

Physical Properties Analysis

  • A study on polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, explores physical characterization techniques, such as spectroscopic and diffractometric methods (F. Vogt et al., 2013).

Chemical Properties Analysis

  • Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound structurally related to Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate, demonstrates comprehensive chemical properties, as explored through various spectroscopic techniques. The compound exhibits significant biological activity, hinting at the potential chemical properties of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate (V. Devi, P. Awasthi, 2022).

Scientific Research Applications

  • Organic Synthesis and Catalysis : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a related compound, is noted for its potential applications in organic synthesis and catalysis (Johnson et al., 2006).

  • Antimicrobial Properties : Another compound, Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, exhibits antimicrobial properties, suggesting potential pharmaceutical applications due to its unique structure and stability (Achutha et al., 2017).

  • Intermediate in Rimonabant Synthesis : Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in the synthesis of rimonabant, was obtained from p-chloropropiophenone, suggesting a potential route for anti-obesity drug production (Hao Zhi-hui, 2007).

  • Antibacterial and Antifungal Activities : New compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3-yl]-benzoate show potential antibacterial and antifungal activities against various bacteria and fungi (Desai et al., 2007).

  • Synthetic Intermediate for Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate : This novel synthetic intermediate has been developed for the production of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, a compound with potential pharmaceutical applications (Kiely, 1991).

  • Antitumor and Antibacterial Activities : The compound 4-(4-chlorophenyl)-3-cyano-2-(-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile demonstrates promising antitumor and antibacterial activities (El‐Sayed et al., 2011).

  • Single Crystal-to-Single Crystal Polymorphism : The structure of 4-chloro-2′,4′,6′-triethylbenzophenone has been redetermined, revealing disorder in one of the ethyl groups, indicating polymorphism (Takahashi, 2011).

  • Improved Synthesis of Ethyl 7-Oxoheptanoate : A study demonstrates an improved method for synthesizing Ethyl 7-oxoheptanoate, a compound with various applications (Ballini et al., 1991).

  • Synthesis of Ethyl 7-Chloro-2-oxoheptylate : This study presents an improved synthesis process for Ethyl 7-Chloro-2-oxoheptylate, an intermediate in cilastatin, with higher yields and reduced side reactions (Chen Xin-zhi, 2006).

properties

IUPAC Name

ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYUVAMHOITAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453998
Record name ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate

CAS RN

122115-52-0
Record name ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N,N-dimethylformamide(1 drop) was added to a tetrahydrofuran solution(40 ml) of pimelic acid monoethyl ester(25.5 g), and thereto oxalyl chloride(18.8 g) was added dropwise. After stirring for 2 hours at room temperature, the reaction mixture was concentrated. The residue was added dropwise to a mixture of chlorobenzene(61.0 g) and aluminum chloride anhydrous (36.1 g) under ice water. After stirring for 3 hours, the reaction mixture was poured into 1N-hydrochloric acid, and extracted with ethyl acetate. The ethyl acetate layer was washed with water, and dried(MgSO4). The solvent was evaporated to give ethyl 6-(4-chlorobenzoyl)hexanate (37.7 g, 97%) as an oily substance.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Maekawa, N Sakai, H Tawada, K Murase… - Chemical and …, 2003 - jstage.jst.go.jp
A novel series of 5-(w-aryloxyalkyl) oxazole derivatives was prepared and their effects on brain-derived neurotrophic factor (BDNF) production were evaluated in human neuroblastoma (…
Number of citations: 56 www.jstage.jst.go.jp

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